molecular formula C9H10N2O3 B1298889 N-Pyridin-4-yl-succinamic acid CAS No. 62134-51-4

N-Pyridin-4-yl-succinamic acid

Cat. No. B1298889
CAS RN: 62134-51-4
M. Wt: 194.19 g/mol
InChI Key: TXUITVBFNLOICH-UHFFFAOYSA-N
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Description

N-Pyridin-4-yl-succinamic acid is a compound that has been studied in various contexts due to its potential applications in materials science and sensor technology. While the provided papers do not directly discuss N-Pyridin-4-yl-succinamic acid, they do provide insights into closely related compounds and their properties, which can be informative for understanding the characteristics of N-Pyridin-4-yl-succinamic acid.

Synthesis Analysis

The synthesis of related compounds involves the functionalization of smectite nanomaterials with N-pyridin-2-ylmethylsuccinamic acid, which is achieved through chemical bonding onto modified smectite . This process includes the immobilization of the N-pyridin-2-ylmethylsuccinamic acid molecules onto the external surface and edges of the clay, without intercalation into the smectite layers. The synthesis is confirmed by various characterization techniques, indicating a successful attachment of the molecules through an amide bond .

Molecular Structure Analysis

The molecular structure of related compounds, such as the co-crystal of 4-amino pyridine with succinic acid, is characterized by hydrogen bonding between the components, which is a common feature in the crystal packing of such compounds . The structure is further stabilized by various interactions, including O—H···O, O—H···N, N—H···O, and C—H···O hydrogen bonds . Similarly, N,N′-Bis(pyridin-4-ylmethyl)succinamide forms strands linked by strong O—H···N hydrogen bonds with terephthalic acid, demonstrating the importance of hydrogen bonding in the structural integrity of these materials .

Chemical Reactions Analysis

The chemical reactions involving these compounds are primarily focused on the formation of hydrogen bonds and the interaction of functional groups, such as amine and carboxylic acid groups, to create stable structures . The formation of these bonds is crucial for the stability and functionality of the synthesized materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized materials are significantly altered by the functionalization with N-pyridin-2-ylmethylsuccinamic acid. For instance, the thermal analysis data of the modified smectite shows peaks indicating the presence of different silane molecules, which affect the thermal stability of the material . The textural and morphological parameters of the raw smectite are also significantly changed upon functionalization, as evidenced by the positive electrophoretic mobility values . The co-crystal of 4-amino pyridine with succinic acid exhibits specific thermal and spectroscopic characteristics, which are elucidated through various analytical techniques . These properties are essential for the potential application of these materials in sensor technology and other fields.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and molecular structure of N-Pyridin-4-yl-succinamic acid derivatives have been extensively studied. The molecular and crystal structure of one such derivative, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, was analyzed using single crystal X-ray diffraction, revealing strong O—H…N hydrogen bonded chains and a supramolecular structure (S. Naveen et al., 2016). Similarly, compounds like N,N′-Bis(pyridin-4-ylmethyl)succinamide have shown the ability to form strands linked by hydrogen bonds, indicating potential for forming complex structures (C. Oliver et al., 2005).

Applications in Coordination Chemistry

Research into the coordination chemistry of N-Pyridin-4-yl-succinamic acid derivatives has led to the synthesis of new complexes with potential applications in materials science. For example, complexes derived from the copper(II)/succinamic acid/N,N',N"-chelate tertiary reaction systems were synthesized, showcasing different coordination modes and interesting crystal structures, which could have implications for the development of new materials (K. Lazarou et al., 2010).

Sensor Applications

N-Pyridin-4-yl-succinamic acid derivatives have also found applications in sensor technology. A novel N-pyridin-2-ylmethylsuccinamic acid-functionalized smectite nanomaterial was synthesized and employed as an electroactive ingredient in the structure of potentiometric PVC-membrane sensor, showing selective potentiometric response towards certain ions, suggesting its utility in environmental monitoring and analysis (Cihan Topcu et al., 2016).

Antimicrobial Applications

The synthesis and evaluation of N-Pyridin-4-yl-succinamic acid derivatives for antimicrobial activity have also been reported. A study synthesized novel derivatives and assessed their fungicidal activity, finding significant inhibitory effects against certain fungi, which could lead to the development of new antimicrobial agents (Yan-Hua Shi et al., 2020).

Safety And Hazards

The safety information available indicates that “N-Pyridin-4-yl-succinamic acid” may be an irritant .

properties

IUPAC Name

4-oxo-4-(pyridin-4-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(1-2-9(13)14)11-7-3-5-10-6-4-7/h3-6H,1-2H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUITVBFNLOICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355914
Record name N-Pyridin-4-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Pyridin-4-yl-succinamic acid

CAS RN

62134-51-4
Record name 4-Oxo-4-(4-pyridinylamino)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62134-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Pyridin-4-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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